tert-butyl 3-methyl-1H-pyrazolo[4,3-c]pyridine-1-carboxylate
Description
This compound features a pyrazolo[4,3-c]pyridine core, a bicyclic heteroaromatic system with a tert-butyl carboxylate group at position 1 and a methyl substituent at position 2. The tert-butyl group enhances solubility and stability during synthesis, while the methyl group contributes to steric and electronic modulation. Pyrazolopyridines are pivotal in medicinal chemistry due to their versatility in binding to biological targets, such as kinases and receptors .
Properties
IUPAC Name |
tert-butyl 3-methylpyrazolo[4,3-c]pyridine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2/c1-8-9-7-13-6-5-10(9)15(14-8)11(16)17-12(2,3)4/h5-7H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDNIJXKDCMMNPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C=NC=C2)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-methyl-1H-pyrazolo[4,3-c]pyridine-1-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-methyl-1H-pyrazole with a pyridine derivative in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as dimethylformamide or acetonitrile, and the temperature is maintained between 80-120°C .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Buchwald–Hartwig Amination at C-5
Pd-catalyzed amination enables C-5 functionalization (Scheme 2, ):
| Substrate | Amine | Conditions | Product Yield |
|---|---|---|---|
| 6b (Br) | Primary | Pd₂(dba)₃, rac-BINAP, NaOᵗBu | 62–75% |
| 8a (SEM) | Aromatic | Same as above | 97% |
Suzuki–Miyaura Cross-Coupling at C-3
Iridium-catalyzed borylation followed by Suzuki coupling (Scheme 3, ):
| Substrate | Electrophile | Conditions | Yield |
|---|---|---|---|
| 9a (SEM) | Aryl halides | Pd(dppf)Cl₂, Cs₂CO₃ | 47–60% |
| 9b (SEM) | Aryl halides | CuCl additive | 31–48% |
Directed Metalation and Electrophilic Substitution at C-7
Selective C-7 functionalization is achieved using TMPMgCl·LiCl (Scheme 4, ):
| Electrophile | Product | Yield |
|---|---|---|
| I₂ | C-7 iodide | 48% |
| PhCHO | C-7 alcohol | 66% |
| Diphenyl disulfide | C-7 thioether | 58% |
Negishi cross-coupling after transmetalation to ZnCl₂:
| Aryl Halide | Product | Yield |
|---|---|---|
| 4-I-C₆H₄OMe | C-7 aryl | 83% |
Sequential Multi-Step Elaboration
Combining functionalization vectors enables complex derivatization (Scheme 6, ):
Key Findings
-
Regioselectivity : N-protection strategies dictate reactivity at C-3, C-5, and C-7 .
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Synthetic Versatility : Late-stage functionalization enables rapid diversification for drug discovery .
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Thermodynamic Control : N-1 protection is favored in prolonged reactions (e.g., THP, SEM) .
This scaffold’s reactivity profile makes it a valuable fragment for kinase inhibitor development .
Scientific Research Applications
Medicinal Chemistry
Tert-butyl 3-methyl-1H-pyrazolo[4,3-c]pyridine-1-carboxylate has been investigated for its potential as a pharmacological agent. Its structure suggests activity against various biological targets:
- CYP Enzyme Inhibition : It has been identified as an inhibitor of CYP1A2 and CYP2C19 enzymes, which are crucial for drug metabolism. This property can enhance the efficacy of co-administered drugs by preventing their metabolism .
Neuropharmacology
Research indicates that derivatives of pyrazolo[4,3-c]pyridine compounds may exhibit neuroprotective effects. Studies have shown that these compounds can modulate neurotransmitter systems, potentially offering therapeutic avenues for neurodegenerative diseases like Alzheimer's and Parkinson's disease.
Anti-inflammatory Activity
Some studies suggest that this compound may possess anti-inflammatory properties, making it a candidate for developing treatments for inflammatory diseases. The mechanism of action may involve modulation of cytokine production and inhibition of inflammatory pathways.
Anticancer Properties
Preliminary research indicates that pyrazolo[4,3-c]pyridine derivatives may have anticancer activity through the induction of apoptosis in cancer cells. This effect is hypothesized to be mediated by the inhibition of specific kinases involved in cell proliferation and survival.
Case Studies
Mechanism of Action
The mechanism of action of tert-butyl 3-methyl-1H-pyrazolo[4,3-c]pyridine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and modulation of signal transduction pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in Pyrazolopyridine Derivatives
tert-Butyl 3-Bromo-1H-Pyrazolo[4,3-b]Pyridine-1-Carboxylate ()
- Structure : Pyrazolo[4,3-b]pyridine core with bromo (position 3) and tert-butyl carboxylate (position 1).
- Reactivity: Bromo substituent enables cross-coupling reactions (e.g., Suzuki-Miyaura), whereas the methyl group in the target compound limits such reactivity but improves metabolic stability .
- Applications : Intermediate in synthesizing kinase inhibitors via halogen-mediated couplings.
tert-Butyl 3-Methyl-5-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)-1H-Pyrazolo[3,4-c]Pyridine-1-Carboxylate ()
- Structure : Pyrazolo[3,4-c]pyridine core with methyl (position 3) and boronate ester (position 5).
- Key Differences :
- Molecular Weight : 359.23 (vs. ~263 for the target compound), impacting pharmacokinetics.
tert-Butyl 6-Fluoro-1H-Pyrazolo[3,4-b]Pyridine-3-Carboxylate ()
- Structure : Pyrazolo[3,4-b]pyridine core with fluoro (position 6) and tert-butyl carboxylate (position 3).
- Key Differences :
- Molecular Formula : C12H14FN3O2 (MW 267.26), contrasting with C13H17N3O2 for the target compound.
Core Heterocycle Modifications
tert-Butyl 2-Methyl-1H,2H,3H-Pyrrolo[3,2-c]Pyridine-1-Carboxylate ()
- Structure : Pyrrolo[3,2-c]pyridine core (one nitrogen vs. two in pyrazolopyridines) with methyl and tert-butyl groups.
- Hydrogen Bonding: Fewer hydrogen-bond acceptors compared to pyrazolopyridines .
- Molecular Weight : 234.29, significantly lighter than pyrazolopyridine derivatives.
tert-Butyl 3-Bromo-6,7-Dihydropyrazolo[1,5-a]Pyrazine-5(4H)-Carboxylate ()
- Structure : Partially saturated pyrazolo[1,5-a]pyrazine core.
- Key Differences :
- Saturation : Reduced planarity decreases π-π stacking but improves solubility.
- Reactivity : Bromo substituent allows functionalization, while saturation may confer conformational flexibility .
Biological Activity
tert-butyl 3-methyl-1H-pyrazolo[4,3-c]pyridine-1-carboxylate is a heterocyclic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C₁₂H₁₅N₃O₂
- Molecular Weight : 233.27 g/mol
- CAS Number : 1072249-83-2
Pharmacological Activities
Research indicates that pyrazolo[4,3-c]pyridine derivatives exhibit a wide range of biological activities, including:
- Antimicrobial Activity : Several studies have reported the antimicrobial effects of pyrazolo[4,3-c]pyridine derivatives against various bacterial strains. For instance, derivatives have shown significant inhibition against E. coli and Staphylococcus aureus .
- Anti-inflammatory Properties : Compounds in this class have demonstrated anti-inflammatory effects in vitro and in vivo, potentially through the inhibition of pro-inflammatory cytokines .
- Antiviral Activity : Certain derivatives have been studied for their antiviral properties, particularly against viruses such as herpes simplex virus (HSV) and tobacco mosaic virus (TMV). These compounds exhibited higher antiviral activity compared to standard treatments .
- Cytotoxic Effects : Some studies indicate that pyrazolo[4,3-c]pyridine derivatives can induce apoptosis in cancer cells, suggesting potential use as anticancer agents .
The biological activities of this compound are attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit various enzymes involved in metabolic pathways. For instance, it acts as an inhibitor of carbonic anhydrase isoforms, which are essential for maintaining acid-base balance in tissues .
- Receptor Modulation : Some derivatives exhibit affinity for neurotransmitter receptors, suggesting potential applications in treating neurological disorders .
- Oxidative Stress Reduction : The antioxidant properties of these compounds may contribute to their protective effects against oxidative stress-related diseases .
Research Findings and Case Studies
A selection of research findings highlights the biological activity of this compound:
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for tert-butyl 3-methyl-1H-pyrazolo[4,3-c]pyridine-1-carboxylate, and how can reaction conditions be optimized?
- The compound is typically synthesized via multi-step routes involving coupling reactions and protective group strategies. For example, tert-butyl carbamate derivatives are often prepared using reagents like Boc anhydride under basic conditions (e.g., triethylamine in dichloromethane at 0–20°C) . Optimization may involve adjusting catalysts (e.g., DMAP for acylations) or reaction temperatures to improve yields. Post-synthetic purification via column chromatography or recrystallization is critical, as impurities can skew analytical results .
Q. How can researchers confirm the molecular geometry and purity of this compound post-synthesis?
- X-ray crystallography is the gold standard for structural confirmation. For example, derivatives like tert-butyl 3-oxo-2,3,4,5,6,7-hexahydro-1H-pyrazolo[4,3-c]pyridine-5-carboxylate have been resolved using SHELXL, with refinement parameters (R-factors < 0.05) ensuring accuracy . NMR spectroscopy (e.g., and ) and HPLC-MS are essential for verifying purity (>95%) and identifying byproducts. IR spectroscopy can confirm functional groups like carbonyls (e.g., C=O stretch at ~1707 cm) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- The compound’s acute oral toxicity (Category 4) and skin/eye irritation (Category 2A) necessitate strict precautions:
- Use respiratory protection (N95 masks) and gloves (nitrile) to avoid inhalation or dermal contact .
- Conduct reactions in a fume hood to mitigate vapor exposure.
- Store in airtight containers under inert gas (e.g., argon) to prevent degradation .
Advanced Research Questions
Q. How can discrepancies between spectral data and crystallographic results be resolved during structural characterization?
- Discrepancies often arise from dynamic processes (e.g., tautomerism) or crystal packing effects. For example, pyrazolo-pyridine derivatives may exhibit ring puckering (quantified via Cremer-Pople parameters) that alters NMR chemical shifts . DFT calculations (e.g., B3LYP/6-31G*) can model optimized geometries and predict NMR/IR spectra, aiding in reconciling experimental vs. computational data .
Q. What strategies enable regioselective functionalization of the pyrazolo-pyridine core for drug discovery applications?
- Halogenation (e.g., bromination at the 5-position) introduces handles for cross-coupling reactions (Suzuki, Buchwald-Hartwig) . Boc deprotection (using TFA) exposes amines for further derivatization, such as acylations or sulfonamide formations . Computational tools (e.g., molecular docking) can guide functional group placement to enhance target binding .
Q. How do hydrogen-bonding patterns influence the compound’s stability and intermolecular interactions in crystalline forms?
- Hydrogen-bonding networks (e.g., N–H···O=C interactions) stabilize crystal lattices and dictate polymorphism. Graph-set analysis (R(8) motifs) can classify these interactions, while Hirshfeld surface analysis quantifies contact contributions (e.g., 10–15% H-bonding) . Such insights inform co-crystal design for improved solubility or bioavailability .
Q. What computational approaches are effective in predicting the compound’s reactivity and synthetic pathways?
- Retrosynthetic analysis using tools like ARChem Route Designer identifies feasible pathways. Transition-state modeling (e.g., with Gaussian) predicts activation energies for steps like Boc deprotection or nucleophilic substitutions. Machine learning (e.g., Chemprop) can optimize reaction conditions by training on datasets of similar pyrazolo-pyridine syntheses .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
